1-Naphthyl phosphorodichloridite
Description
1-Naphthyl phosphorodichloridite (C₁₀H₇OPCl₂) is an organophosphorus compound characterized by a naphthyl group attached to a phosphorus atom via an oxygen linkage, with two chlorine substituents. Phosphorodichloridites (general formula ROPCl₂) are reactive intermediates widely used in synthesizing phosphites, phosphonates, and other organophosphorus derivatives. The naphthyl group imparts steric bulk and electronic effects, influencing reactivity, stability, and applications compared to smaller substituents like phenyl or alkyl groups.
Properties
CAS No. |
6951-02-6 |
|---|---|
Molecular Formula |
C10H7Cl2OP |
Molecular Weight |
245.04 g/mol |
IUPAC Name |
dichloro(naphthalen-1-yloxy)phosphane |
InChI |
InChI=1S/C10H7Cl2OP/c11-14(12)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
BSEZFPVGYWDGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthyl phosphorodichloridite can be synthesized through the partial alcoholysis of phosphorus trichloride (PCl3) with 1-naphthol. The reaction proceeds stepwise as follows :
- PCl3 + ROH → HCl + (RO)PCl2 (phosphochloridite)
- (RO)PCl2 + ROH → HCl + (RO)2PCl (phosphodichloridite)
- (RO)2PCl + ROH → HCl + (RO)3P (phosphite)
Industrial Production Methods
Industrial production of 1-Naphthyl phosphorodichloridite typically involves the controlled reaction of phosphorus trichloride with 1-naphthol under anhydrous conditions to prevent hydrolysis. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl phosphorodichloridite undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphite esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-naphthol and phosphoric acid derivatives.
Oxidation: It can be oxidized to form phosphorochloridates.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Mild oxidizing agents, such as hydrogen peroxide, can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Phosphite Esters: Formed from reactions with alcohols.
Phosphoramidates: Formed from reactions with amines.
Phosphorochloridates: Formed from oxidation reactions.
Scientific Research Applications
1-Naphthyl phosphorodichloridite has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through phosphorylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthyl phosphorodichloridite involves its reactivity with nucleophiles, leading to the formation of phosphite esters and phosphoramidates. The compound acts as an electrophile, with the phosphorus atom being the primary site of attack by nucleophiles. The resulting products can further participate in various biochemical and chemical pathways, depending on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Infrared Spectroscopy: Hydrolysis products of phenyl phosphorodichloridite were confirmed via IR bands at 3.8 μm (phosphite-hydroxyl) and 2.9 μm (phenolic hydroxyl) .
- Methyl Derivative Instability : Methyl phosphorodichloridite decomposes entirely upon chlorination, highlighting the limitations of alkyl substituents .
- Data Limitations : Direct experimental data on 1-naphthyl phosphorodichloridite is absent in the provided evidence. Conclusions are extrapolated from structural analogs.
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